

quantitative analysis of 3-Isopropylphenyl diphenyl phosphate using GC-MS

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Compound of Interest

Compound Name: 3-Isopropylphenyl diphenyl phosphate

Cat. No.: B110944

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An Application Note and Protocol for the Quantitative Analysis of **3-Isopropylphenyl Diphenyl Phosphate** using GC-MS

Application Note

Introduction

3-Isopropylphenyl diphenyl phosphate (IPP) is a member of the organophosphate flame retardant (OPFR) family. It is commonly used as a flame-retardant plasticizer in various consumer products, as a hydraulic fluid, and as a lubricant additive.^[1] Due to its widespread use, IPP can be released into the environment, leading to potential human exposure and ecological concerns. Therefore, a sensitive and reliable analytical method for the quantitative determination of IPP in various matrices is crucial for monitoring its presence, understanding its fate, and assessing potential risks. This application note describes a robust method for the quantitative analysis of **3-Isopropylphenyl diphenyl phosphate** using Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of the Method

This method utilizes Gas Chromatography (GC) to separate **3-Isopropylphenyl diphenyl phosphate** from other components in a sample matrix. Following separation, Mass Spectrometry (MS) is used for detection and quantification. The sample is first extracted from its matrix, purified, and then injected into the GC system. In the GC, the analyte is volatilized

and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated analyte then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting ions are separated by their mass-to-charge ratio. Quantification is achieved by monitoring specific ions characteristic of **3-Isopropylphenyl diphenyl phosphate** and comparing the signal intensity to that of a known concentration of a standard, often using an internal standard for improved accuracy.[\[2\]](#)[\[3\]](#)

Experimental Protocols

1. Instrumentation, Reagents, and Materials

- Instrumentation:
 - Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). An Agilent 7890 series GC with a 5975 or 7000 series MS is suitable.[\[4\]](#)[\[5\]](#)
 - Analytical balance
 - Ultrasonic bath[\[3\]](#)[\[6\]](#)
 - Centrifuge
 - Vortex mixer
 - Sample concentrator (e.g., nitrogen evaporator)
 - Autosampler vials (amber glass, 2 mL) with PTFE-lined septa
- Reagents and Materials:
 - **3-Isopropylphenyl diphenyl phosphate** analytical standard
 - Triphenyl phosphate-d15 (TPP-d15) or another suitable internal standard (IS)[\[3\]](#)
 - Solvents: Acetone, n-hexane, dichloromethane (DCM), ethyl acetate (all high purity, GC or MS grade)
 - Anhydrous sodium sulfate

- Solid Phase Extraction (SPE) cartridges (e.g., Florisil or C18)[3]
- Syringe filters (0.22 µm, PTFE)
- Helium (carrier gas, 99.999% purity)[4]

2. Standard Solution Preparation

- Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of **3-Isopropylphenyl diphenyl phosphate** standard and dissolve it in 10 mL of ethyl acetate in a volumetric flask.
- Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of TPP-d15 in ethyl acetate.[3]
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with ethyl acetate to create calibration standards at concentrations ranging from 0.01 to 10 µg/mL.[4][6]
- Calibration Standards: Fortify each working standard solution with the internal standard to a constant concentration (e.g., 1 µg/mL). These solutions are used to build the calibration curve.

3. Sample Preparation (General Procedure for Solid Samples)

- Sample Weighing: Accurately weigh approximately 1 gram of the homogenized solid sample into a glass centrifuge tube.
- Spiking: Spike the sample with a known amount of the internal standard solution.
- Extraction: Add 10 mL of a suitable solvent mixture (e.g., 1:1 acetone/n-hexane).
- Ultrasonication: Place the sample in an ultrasonic bath for 20-30 minutes to facilitate extraction.[3][6]
- Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the solid matrix from the solvent extract.
- Extract Collection: Carefully transfer the supernatant (the solvent extract) to a clean tube.

- Repeat Extraction: Repeat the extraction process (steps 3-6) two more times, combining the supernatants.
- Concentration: Concentrate the combined extracts to approximately 1 mL using a gentle stream of nitrogen.
- Cleanup (SPE): If necessary, perform a cleanup step using an SPE cartridge to remove matrix interferences.[3] Condition the cartridge with the appropriate solvents, load the sample extract, wash away interferences, and then elute the analyte with a suitable solvent.
- Final Volume: Evaporate the eluate to near dryness and reconstitute in 1 mL of ethyl acetate.
- Filtration: Filter the final extract through a 0.22 µm syringe filter into a GC vial for analysis.

4. GC-MS Instrumental Method

The following table outlines typical GC-MS parameters for the analysis of **3-Isopropylphenyl diphenyl phosphate**.

Parameter	Setting
GC System	Agilent 7890A or equivalent
Column	DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[4]
Injection Mode	Splitless
Injection Volume	1 µL
Inlet Temperature	290 °C[4]
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Oven Program	Initial temperature 80 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 10 min[4]
MS System	Agilent 5975C or equivalent
Ionization Mode	Electron Ionization (EI) at 70 eV
Ion Source Temp.	280 °C[4]
Acquisition Mode	Selected Ion Monitoring (SIM)
Ions to Monitor	To be determined by analyzing a standard of 3-Isopropylphenyl diphenyl phosphate. Typically includes the molecular ion and characteristic fragment ions.

Data Presentation

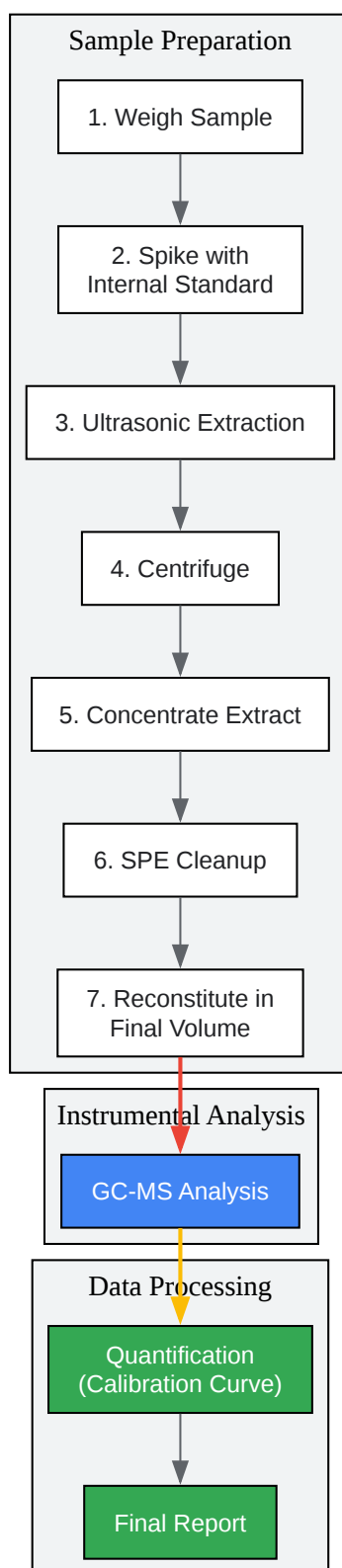
Table 1: Method Validation Parameters

Parameter	Result
Linearity (R^2)	> 0.995[6]
Instrument Detection Limit (IDL)	0.015 - 0.030 $\mu\text{g/mL}$ [4]
Method Detection Limit (MDL)	0.1 - 0.4 ng/g [7]
Limit of Quantification (LOQ)	0.05 mg/m^3 (for air samples)[3]
Accuracy (Recovery)	87.0% - 108.1%[6]
Precision (RSD)	2.5% - 10.6%[6]

Table 2: Calibration Curve Data

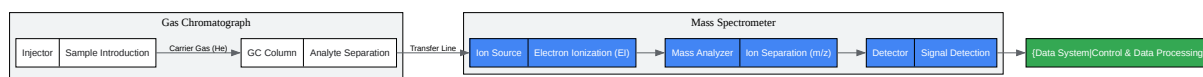
Concentration ($\mu\text{g/mL}$)	Peak Area Ratio (Analyte/IS)
0.01	Example Value
0.05	Example Value
0.1	Example Value
0.5	Example Value
1.0	Example Value
5.0	Example Value
10.0	Example Value

Visualizations



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Caption: Experimental workflow for IPP analysis.



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Caption: Key components of the GC-MS system.

Conclusion

The described Gas Chromatography-Mass Spectrometry method provides a selective, sensitive, and reliable approach for the quantitative analysis of **3-Isopropylphenyl diphenyl phosphate**. The detailed protocols for sample preparation and instrumental analysis, along with the presented validation data, demonstrate the suitability of this method for researchers and scientists in environmental monitoring, product safety, and other related fields. The use of an internal standard ensures high accuracy and precision, making this method a valuable tool for regulatory compliance and research applications.

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